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Abstract
Glepaglutide is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2) developed for

the treatment of gastrointestinal disorders, primarily Short Bowel Syndrome (SBS). By

mimicking the endogenous intestinotrophic hormone GLP-2, glepaglutide stimulates intestinal

growth and enhances nutrient and fluid absorption, thereby reducing the need for parenteral

support in patients with intestinal failure. This technical guide provides a comprehensive

overview of the discovery, preclinical and clinical development, pharmacokinetics, and

mechanism of action of glepaglutide. Detailed summaries of key experimental protocols and

quantitative data from clinical trials are presented, along with visualizations of the underlying

signaling pathways and experimental workflows.
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Short Bowel Syndrome is a debilitating malabsorptive condition resulting from a significant

reduction in the length and/or function of the small intestine. Patients with SBS are often

dependent on parenteral support (PS) to maintain fluid and nutrient balance, which is

associated with significant morbidity, mortality, and reduced quality of life. The endogenous

hormone GLP-2 plays a crucial role in intestinal adaptation by promoting mucosal growth and

enhancing absorptive capacity. However, its therapeutic utility is limited by a very short half-life.

This has driven the development of long-acting GLP-2 analogs like glepaglutide.

Discovery and Preclinical Development
Glepaglutide is a 39-amino acid peptide, engineered from native GLP-2 with nine amino acid

substitutions and a C-terminal tail of six lysines. These modifications confer stability in an

aqueous solution and a significantly extended pharmacokinetic profile, allowing for less

frequent dosing.[1]

Preclinical Efficacy in a Rat Model of Intestinal
Inflammation
The anti-inflammatory and mucosal regenerative effects of glepaglutide were evaluated in a

rat model of indomethacin-induced small intestinal inflammation.

Animal Model: Male Wistar rats were used.

Induction of Inflammation: Small intestinal inflammation was induced by subcutaneous (SC)

administration of indomethacin (7 mg/kg) once daily for two consecutive days.

Treatment Regimens:

Co-treatment: Glepaglutide (400 nmol/kg, SC, twice daily) was administered at the onset

of inflammation and continued throughout the study.

Post-treatment: Glepaglutide (400 nmol/kg, SC, twice daily) was administered after the

onset of inflammation.

Assessment of Efficacy:
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Anti-inflammatory effects: Measured by changes in small intestinal length and

concentrations of inflammatory markers α-1-acid glycoprotein and myeloperoxidase

(MPO).

Intestinotrophic effects: Evaluated by measuring small intestinal mass.[2]

Both co-treatment and post-treatment with glepaglutide demonstrated significant therapeutic

benefits.

Parameter
Glepaglutide Co-treatment
Effect

Glepaglutide Post-
treatment Effect

Small Intestinal Shortening Reversed Reversed

α-1-acid glycoprotein (ileum) Decreased
Decreased (jejunum and

ileum)

Myeloperoxidase (ileum) Decreased Decreased (jejunum)

Small Intestinal Mass Significantly increased Significantly increased

Data from a study in a rat

model of indomethacin-

induced small intestinal

inflammation.[2]

Experimental Workflow: Preclinical Evaluation of
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Preclinical experimental workflow for evaluating Glepaglutide.

Clinical Development
Glepaglutide has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials,

primarily in patients with SBS.

Phase 2 Clinical Trial (NCT02690025)
This randomized, double-blind, crossover trial assessed the efficacy of glepaglutide in

reducing fecal output in adult SBS patients.

Patient Population: Adults with SBS and a fecal wet weight output of ≥1500 g/day .

Study Design: Single-center, double-blind, crossover, randomized dose-finding trial.

Intervention: Patients received daily SC injections of two of the three different doses of

glepaglutide (0.1 mg, 1 mg, and 10 mg) for 3 weeks, separated by a 4-8 week washout

period.
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Primary Endpoint: Absolute change from baseline in fecal wet weight output.

Methodology: Metabolic balance studies were conducted before and after each treatment

period to assess the primary endpoint.[3][4]

Dose
Change in Fecal Wet
Weight Output ( g/day )

p-value

1 mg -592 0.002

10 mg -833 0.0002

0.1 mg No significant change -

Data from the Phase 2 trial

(NCT02690025).[3]

Phase 3 Clinical Trial (EASE-1, NCT03690206)
The EASE-1 trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of

glepaglutide in reducing parenteral support volume in SBS patients.

Patient Population: Adult SBS patients with intestinal failure requiring PS ≥3 days per week.

Study Design: International, multicenter, randomized, double-blind, placebo-controlled,

parallel-group trial.

Intervention: Patients were randomized (1:1:1) to receive SC injections of:

Glepaglutide 10 mg twice weekly

Glepaglutide 10 mg once weekly

Placebo twice weekly for 24 weeks.

Primary Endpoint: Absolute change in weekly PS volume from baseline at week 24.

Parenteral Support Reduction Algorithm: PS volume was reduced if the mean urine volume

of a 48-hour balance period exceeded baseline values by >10%.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.abcam.com/en-us/products/elisa-kits/rat-myeloperoxidase-elisa-kit-ab285308
https://academic.oup.com/mend/article/19/3/812/2741522
https://www.abcam.com/en-us/products/elisa-kits/rat-myeloperoxidase-elisa-kit-ab285308
https://www.benchchem.com/product/b8822828?utm_src=pdf-body
https://www.benchchem.com/product/b8822828?utm_src=pdf-body
https://www.benchchem.com/product/b8822828?utm_src=pdf-body
https://www.semanticscholar.org/paper/Characterization-of-glucagon-like-peptide-1-2-a-Jorgensen-Martini/05f2c741381b6cf2aa339a92aaaec1012b996992
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Mean Change in Weekly
PS Volume (L/week)

p-value vs. Placebo

Glepaglutide 10 mg Twice

Weekly
-5.13 0.0039

Glepaglutide 10 mg Once

Weekly
-3.13 Not statistically significant

Placebo -2.85 -

Data from the EASE-1 Phase 3

trial.[5]

Secondary
Endpoint

Glepaglutide 10 mg
Twice Weekly

Placebo p-value

Clinical Response

(≥20% PS reduction)
65.7% 38.9% 0.0243

Reduction in PS days

(≥1 day/week)
51.4% 19.4% 0.0043

Enteral Autonomy

(Complete PS

weaning)

14% (5 patients) 0% -

Data from the EASE-1

Phase 3 trial.[5]

Clinical Trial Workflow: EASE-1 Study Design
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Simplified workflow of the EASE-1 Phase 3 clinical trial.

Pharmacokinetics and Metabolism
Glepaglutide exhibits a significantly protracted pharmacokinetic profile, primarily due to the

slow release of its active metabolites from the subcutaneous depot.

Following subcutaneous injection, glepaglutide is proteolytically cleaved at its C-terminus to

form two main active metabolites: M1 (35 amino acids) and M2 (34 amino acids).[1] These

metabolites, along with the parent drug, contribute to the overall pharmacodynamic effect. At

steady state, the parent drug contributes to less than 1% of the total exposure, while M2 is the

predominant metabolite.[6]
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Parameter
Glepaglutide 5 mg (once
weekly)

Glepaglutide 10 mg (once
weekly)

Effective Half-life (hours) 124 (73–185) 88 (31–146)

Data from a study in healthy

subjects.[7]

Mechanism of Action: GLP-2 Receptor Signaling
Glepaglutide exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G

protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial

myofibroblasts. The activation of GLP-2R is primarily coupled to the Gαs subunit, leading to the

activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

The downstream signaling cascade involves multiple pathways:

PKA-dependent pathway: cAMP activates Protein Kinase A (PKA), which in turn

phosphorylates various downstream targets, including the transcription factor CREB (cAMP

response element-binding protein). This pathway is crucial for the anti-apoptotic effects of

GLP-2.

PI3K/Akt/mTOR pathway: GLP-2R activation can also stimulate the Phosphoinositide 3-

kinase (PI3K)/Akt/mTOR pathway, which is involved in cell growth, proliferation, and protein

synthesis.[8]

ERK1/2 pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is also

activated, contributing to the proliferative effects of GLP-2.

Indirect mechanisms: The intestinotrophic effects of GLP-2 are also mediated indirectly

through the release of other growth factors, such as Insulin-like Growth Factor-1 (IGF-1).

GLP-2 Receptor Signaling Pathway
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Simplified GLP-2 receptor signaling pathway activated by Glepaglutide.
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Conclusion
Glepaglutide represents a significant advancement in the management of Short Bowel

Syndrome. Its long-acting formulation allows for infrequent administration, improving

convenience for patients. Robust clinical trial data have demonstrated its efficacy in reducing

parenteral support requirements and its favorable safety profile. The mechanism of action,

centered on the activation of the GLP-2 receptor and subsequent downstream signaling

pathways, leads to enhanced intestinal adaptation and absorptive function. Further research

and long-term extension studies will continue to elucidate the full therapeutic potential of

glepaglutide in patients with gastrointestinal disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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